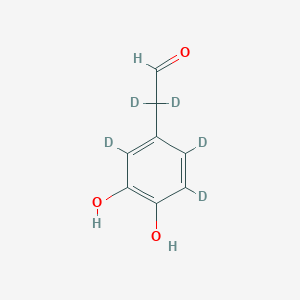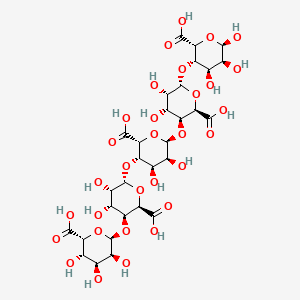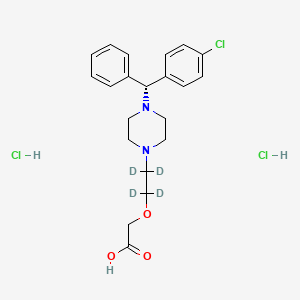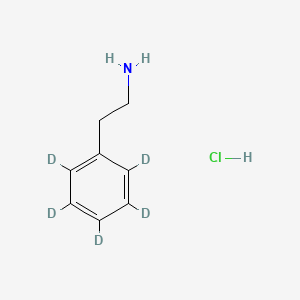
Benzene-d5-ethanamine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-d5-ethanamine (hydrochloride) is a deuterated form of benzene-ethanamine hydrochloride. This compound is characterized by the substitution of five hydrogen atoms in the benzene ring with deuterium atoms. It is commonly used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-d5-ethanamine (hydrochloride) typically involves the deuteration of benzene-ethanamine. This process can be achieved through various methods, including catalytic exchange reactions where benzene-ethanamine is exposed to deuterium gas in the presence of a catalyst. The resulting deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of Benzene-d5-ethanamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzene-d5-ethanamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
Benzene-d5-ethanamine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reagent in various chemical syntheses
Mechanism of Action
The mechanism of action of Benzene-d5-ethanamine (hydrochloride) involves its interaction with specific molecular targets. In biological systems, it can act as a neurotransmitter analog, influencing various signaling pathways. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its effects .
Comparison with Similar Compounds
- Benzene-ethanamine hydrochloride
- Phenylethylamine hydrochloride
- Deuterated benzene derivatives
Comparison: Benzene-d5-ethanamine (hydrochloride) is unique due to its deuterium substitution, which provides enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise measurements and stability are crucial .
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
162.67 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H/i1D,2D,3D,4D,5D; |
InChI Key |
SKHIBNDAFWIOPB-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


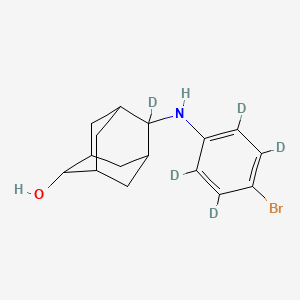

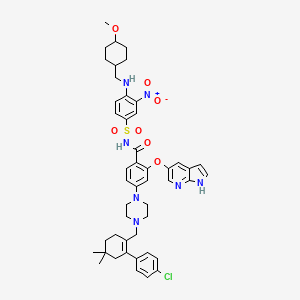
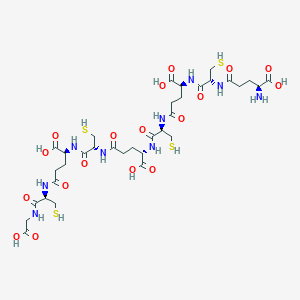
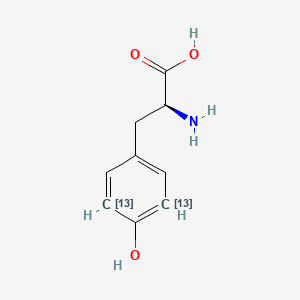
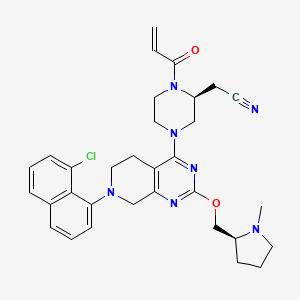
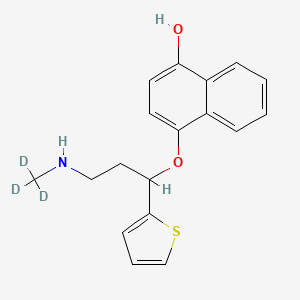
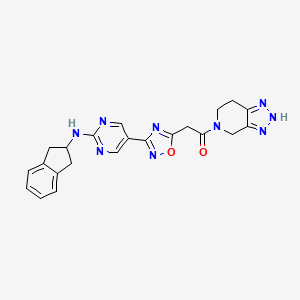
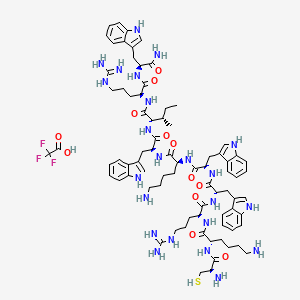

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
